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molecular formula C11H12ClNO3 B8717692 N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-2-chloroacetamide

N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-2-chloroacetamide

Cat. No. B8717692
M. Wt: 241.67 g/mol
InChI Key: XCWBIEXHPLQJCV-UHFFFAOYSA-N
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Patent
US07825256B2

Procedure details

3,4-Methylenedioxyphenethylamine hydrochloride (101 mg, 0.5 mmol) was dissolved in DCE (2 mL) and TEA (70 μL). Next, chloroacetyl chloride (48 μL, 0.6 mmol) was added and the reaction was allowed to stir at room temperature for 16 hours. After this time, the solution was concentrated down under N2. The residue was redissolved in DCM, washed with sat. NaHCO3 (aq) and dried over Na2SO4. The crude residue was purified by Prep-LCMS to afford 32 mg (27%) of N-(2-benzo[1,3]dioxol-5-yl-ethyl)-2-chloro-acetamide. 1H-NMR (400 MHz, CDCl3) δ 6.75-6.62 (m, 3H), 5.92 (s, 2H), 4.01 (s, 2H), 3.52-3.47 (m, 2H), 2.79-2.72 (t, 2H).
Quantity
101 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
48 μL
Type
reactant
Reaction Step Two
[Compound]
Name
TEA
Quantity
70 μL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1[O:13][C:12]2[CH:11]=[CH:10][C:6]([CH2:7][CH2:8][NH2:9])=[CH:5][C:4]=2[O:3]1.[Cl:14][CH2:15][C:16](Cl)=[O:17]>ClCCCl>[O:13]1[C:12]2[CH:11]=[CH:10][C:6]([CH2:7][CH2:8][NH:9][C:16](=[O:17])[CH2:15][Cl:14])=[CH:5][C:4]=2[O:3][CH2:2]1 |f:0.1|

Inputs

Step One
Name
Quantity
101 mg
Type
reactant
Smiles
Cl.C1OC=2C=C(CCN)C=CC2O1
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
48 μL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
TEA
Quantity
70 μL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After this time, the solution was concentrated down under N2
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in DCM
WASH
Type
WASH
Details
washed with sat. NaHCO3 (aq)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by Prep-LCMS

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CCNC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 mg
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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